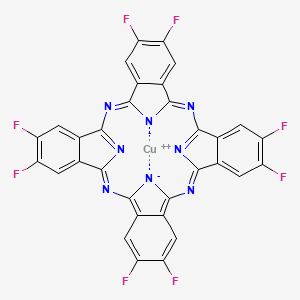
(S)-6-Bromo-8-(trifluoromethyl)chroman-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-Bromo-8-(trifluoromethyl)chroman-4-amine is a chemical compound belonging to the chroman family. Chroman derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and trifluoromethyl groups in the compound enhances its chemical reactivity and potential biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Bromo-8-(trifluoromethyl)chroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Bromination: The chroman derivative undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 6th position.
Trifluoromethylation: The brominated intermediate is then subjected to trifluoromethylation using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6-Bromo-8-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The bromine and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like sodium methoxide, sodium ethoxide, and various organometallic reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
(S)-6-Bromo-8-(trifluoromethyl)chroman-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-6-Bromo-8-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and trifluoromethyl groups enhances its binding affinity to target proteins and enzymes, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-8-(trifluoromethyl)chroman-4-amine: Lacks the (S)-configuration, which may affect its biological activity.
6-Bromo-8-(trifluoromethyl)chroman-4-ol: Contains a hydroxyl group instead of an amine group, leading to different chemical properties.
6-Bromo-8-(trifluoromethyl)chroman-4-one: Contains a carbonyl group, which significantly alters its reactivity and biological activity.
Uniqueness
(S)-6-Bromo-8-(trifluoromethyl)chroman-4-amine is unique due to its specific stereochemistry (S)-configuration, which can influence its interaction with biological targets and its overall biological activity
Propriétés
Formule moléculaire |
C10H9BrF3NO |
|---|---|
Poids moléculaire |
296.08 g/mol |
Nom IUPAC |
(4S)-6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H9BrF3NO/c11-5-3-6-8(15)1-2-16-9(6)7(4-5)10(12,13)14/h3-4,8H,1-2,15H2/t8-/m0/s1 |
Clé InChI |
JIAGCWGLGNNKFC-QMMMGPOBSA-N |
SMILES isomérique |
C1COC2=C([C@H]1N)C=C(C=C2C(F)(F)F)Br |
SMILES canonique |
C1COC2=C(C1N)C=C(C=C2C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13030072.png)
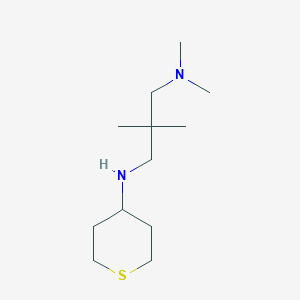
![methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13030077.png)

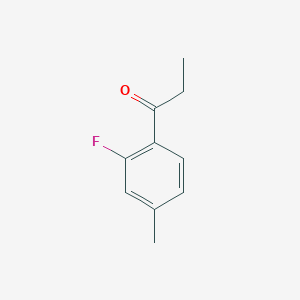
![8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13030089.png)
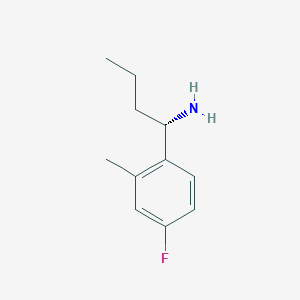

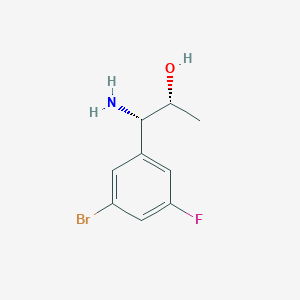
![4-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B13030107.png)

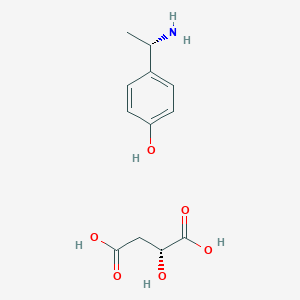
![Methyl 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B13030124.png)
